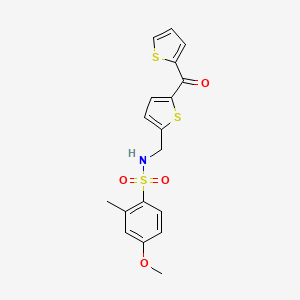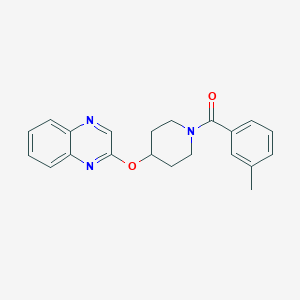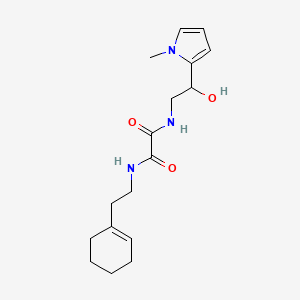![molecular formula C25H27NO4 B3005056 2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid CAS No. 2580093-88-3](/img/structure/B3005056.png)
2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asymmetric Synthesis of Piperidine Derivatives
The asymmetric synthesis of piperidine derivatives has been a subject of interest due to their potential applications in pharmaceuticals. One study describes the synthesis of enantiomerically pure (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively. The synthesis of these compounds involves multiple steps, including tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, with the overall yields being 38% and 28% .
Cyclization Reactions of Cyclopropylideneacetic Acids
Another study explores the cyclization reactions of cyclopropylideneacetic acids and esters mediated by copper halides. This process yields 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. The selectivity of these reactions is highly temperature-dependent, which is crucial for controlling the outcome of the synthesis .
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The construction of cyclic γ-aminobutyric acid (GABA) analogues has been achieved through the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives. The key steps in this synthesis involve an intermolecular [2+2]-photocycloaddition (de Mayo reaction) followed by a fragmentation reaction. These steps are essential for introducing additional substituents at the 4-position of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by their piperidine backbone, which is a common motif in many bioactive molecules. The presence of various substituents and protecting groups, such as tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz), plays a significant role in the reactivity and stereochemistry of these compounds. The precise arrangement of these groups is critical for the desired asymmetric synthesis and the biological activity of the resulting compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these piperidine derivatives are complex and require careful control of reaction conditions. For instance, the use of Evans's chemistry to induce stereogenic centers, and the employment of reagents like KHMDS, LDA, and copper halides, are indicative of the sophisticated nature of these syntheses. The reactions are designed to maximize yield and enantiomeric purity, which are essential for the potential therapeutic applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of cyclopropyl groups and halogenated substituents can affect the compounds' stability, reactivity, and solubility. The protecting groups such as Boc and Cbz are typically used to enhance the solubility and to protect functional groups during the synthetic process. These properties are crucial for the compounds' subsequent handling, purification, and potential use in drug development .
Applications De Recherche Scientifique
Protection of Hydroxy-Groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component in the mentioned compound, has been utilized for protecting hydroxy-groups during chemical synthesis. This protection is vital for complex synthetic processes and can be removed efficiently, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Poly-functionalized Nicotinonitriles : A study developed a protocol for synthesizing nicotinonitriles, incorporating elements like fluorene. This approach is significant for creating compounds with strong blue-green fluorescence emission, which could be applied in material science (Hussein, El Guesmi & Ahmed, 2019).
Biotransformation in Prasugrel Metabolism : Research on prasugrel, an antiplatelet agent, revealed its biotransformation involving components similar to the mentioned compound. This process is crucial for the drug's effectiveness in inhibiting platelet aggregation (Rehmel et al., 2006).
Antibacterial Agent Synthesis : The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, incorporating a cyclopropyl group, serves as a potential antibacterial agent. This work underscores the importance of such compounds in developing new antibiotics (Miyamoto et al., 1987).
Synthesis of Edeine Analogs : Research focused on synthesizing orthogonally protected diamino acids, essential for producing edeine analogs. The study contributes to developing new compounds with potential biological activity (Czajgucki, Sowiński & Andruszkiewicz, 2003).
Synthesis of N-Substituted Hydroxamic Acids : The fluoren-9-ylmethoxycarbonyl group is utilized in the synthesis of N-alkylhydroxamic acids, highlighting its role in creating structurally diverse compounds (Mellor & Chan, 1997).
Propriétés
IUPAC Name |
2-[(3R,4S)-3-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-24(28)13-17-11-12-26(14-22(17)16-9-10-16)25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,16-17,22-23H,9-15H2,(H,27,28)/t17-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHCMROCLEACJ-HTAPYJJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CCC2CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1CC(=O)O)C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)
![N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3004978.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)


![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)


![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)

![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)